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molecular formula C27H15F3O3 B3032593 [3,5-Bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone CAS No. 267668-44-0

[3,5-Bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone

Cat. No. B3032593
M. Wt: 444.4 g/mol
InChI Key: DNLRPRKUMOVZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807759B2

Procedure details

5 g of 1,3,5-benzenetricarbonyltrichloride (18.8 mol), 6.7 g of aluminum chloride (50.0 mmol) and 50 mL of distilled dichloromethane (DCM) were put in a 250 mL round flask, which was stirred for 30 minutes at 25° C. for reaction in the presence of nitrogen. 20 mL of dichloromethane and 4.5 g of fluorobenzene (48.8 mmol) were added in 100 mL of Dropping funnel, and the fluorobenzene solution was dropped in the round flask drop by drop. The reaction mixture was stirred for 4 hours in the presence of nitrogen, to which 20 mL of distilled water was added. The reaction mixture was stirred further for more than 12 hours. The organic layer of the reaction mixture was extracted by using dichloromethane, and the organic solvent was eliminated, resulting in a crude product. The crude product was re-crystallized using ethanol to give white brancher [3,5-bis(4-fluorobenzoyl)phenyl](4-fluorophenyl) methanone (yield: 70%). The structure of the [3,5-bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone was confirmed by 1H-NMR, 13C-NMR spectrometry and elemental analysis.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:13](Cl)=[O:14])[CH:6]=[C:5]([C:7](Cl)=[O:8])[CH:4]=[C:3]([C:10](Cl)=[O:11])[CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].ClCCl.[F:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O>[F:23][C:24]1[CH:29]=[CH:28][C:27]([C:13]([C:1]2[CH:6]=[C:5]([C:7]([C:27]3[CH:28]=[CH:29][C:24]([F:23])=[CH:25][CH:26]=3)=[O:8])[CH:4]=[C:3]([C:10](=[O:11])[C:27]3[CH:28]=[CH:29][C:24]([F:23])=[CH:25][CH:26]=3)[CH:2]=2)=[O:14])=[CH:26][CH:25]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC(=CC(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl
Name
Quantity
6.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
4.5 g
Type
reactant
Smiles
FC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
which was stirred for 30 minutes at 25° C. for reaction in the presence of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred further for more than 12 hours
EXTRACTION
Type
EXTRACTION
Details
The organic layer of the reaction mixture was extracted
CUSTOM
Type
CUSTOM
Details
resulting in a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C(=O)C=2C=C(C=C(C2)C(C2=CC=C(C=C2)F)=O)C(=O)C2=CC=C(C=C2)F)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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